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An In-depth Technical Guide to Bromocyclopentane-d9: Molecular Structure, Synthesis, and Characterization

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Compound of Interest		
Compound Name:	Bromocyclopentane-d9	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **bromocyclopentane-d9** (Cyclopentyl-d9 bromide), a deuterated analog of bromocyclopentane. This isotopically labeled compound serves as a valuable tool in mechanistic studies of chemical reactions and as a building block in the synthesis of deuterated pharmaceutical compounds. This document details its molecular structure, physicochemical properties, synthesis, and analytical characterization.

Core Molecular Information

Bromocyclopentane-d9 is a saturated monocyclic hydrocarbon derivative where all nine hydrogen atoms on the cyclopentane ring have been substituted with deuterium, and one hydrogen atom is replaced by a bromine atom.

Molecular Formula: C₅D₉Br[1]

Molecular Structure:



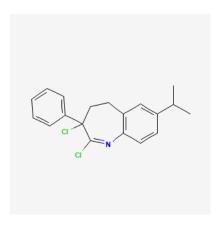


Figure 1. 2D structure of Bromocyclopentane-d9.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for **bromocyclopentane-d9**, providing a ready reference for researchers.

Property	Value	Reference(s)
CAS Number	35468-44-1	[2][3]
Molecular Weight	158.08 g/mol	[3][4]
Appearance	Colorless to slightly yellowish liquid	[5]
Boiling Point	137-139 °C (lit.)	[6]
Density	1.473 g/mL at 25 °C (lit.)	[6]
Refractive Index (n20/D)	1.4881 (lit.)	[7]
Isotopic Purity	≥98 atom % D	[6]
Chemical Purity	≥99% (CP)	[6]
Mass Shift	M+9	[6]



Spectroscopic Identifier	Value	Reference(s)
InChI	1S/C5H9Br/c6-5-3-1-2-4- 5/h5H,1- 4H2/i1D2,2D2,3D2,4D2,5D	[6]
InChIKey	BRTFVKHPEHKBQF- UHUJFCCWSA-N	[6]
SMILES	[2H]C1([2H])C([2H]) ([2H])C([2H])([2H])C([2H]) (Br)C1([2H])[2H]	[6]

Synthesis of Bromocyclopentane-d9

The preparation of fully deuterated bromocyclopentane is most commonly achieved through a hydrogen-deuterium (H-D) exchange reaction on the non-deuterated starting material, bromocyclopentane. A prominent method involves the use of a deuterated bromoplatinic acid catalyst in the presence of deuterium oxide (D₂O).

Experimental Protocol: Synthesis via H-D Exchange

This protocol is based on methods described in the patent literature, which outlines the synthesis using a deuterated bromoplatinic acid catalyst.[8]

Materials:

- Bromocyclopentane (C₅H9Br)
- Deuterated bromoplatinic acid (D₂PtBr₆) solution in D₂O
- Deuterium oxide (D₂O)
- Deuterium gas (D₂)
- Bromodeuterium water (DBr in D₂O)
- High-pressure reactor with heating and stirring capabilities



- Separatory funnel
- Distillation apparatus or liquid chromatography system

Procedure:

- Catalyst Solution Preparation: Prepare a solution of deuterated bromoplatinic acid in deuterium oxide. For example, dissolve 2-10g of deuterated bromoplatinic acid in 100-200g of D₂O with heating (40-60 °C) and stirring until fully dissolved.[8]
- Reaction Setup: In a high-pressure reactor, combine bromocyclopentane, the deuterated bromoplatinic acid solution, and bromodeuterium water.[8]
- Deuterium Exchange: Seal the reactor and introduce deuterium gas to a specified pressure. Heat the mixture with stirring (e.g., 50-300 rpm) to initiate the H-D exchange reaction. The reaction temperature can range from 100-150 °C and the pressure from 0.5-2.0 MPa.[8]
- Reaction Monitoring and Repetition: The reaction is typically carried out for a set period (e.g., 10 hours). For higher deuteration levels, the aqueous phase can be separated, and the organic phase subjected to repeated exchange cycles with fresh deuterated reagents.[8]
- Work-up and Purification:
 - After the final exchange cycle, cool the reaction mixture and transfer it to a separatory funnel.
 - Separate the organic layer from the aqueous layer.
 - Wash the organic layer with deionized water (can be chilled to 5-10 °C) to remove any
 residual acid and water-soluble impurities. Repeat the washing until the refractive index of
 the aqueous phase is below 1.338.[9]
 - The crude bromocyclopentane-d9 can be purified by either distillation, collecting the fraction at 137-139 °C, or by liquid chromatography to achieve high chemical purity (e.g., >99.5%).[8]

Characterization and Quality Control



The successful synthesis and purity of **bromocyclopentane-d9** are confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a crucial technique for verifying the degree of deuteration.

¹H NMR Spectroscopy:

- Principle: In a fully deuterated sample of **bromocyclopentane-d9**, the proton signals characteristic of the non-deuterated compound (typically in the δ 1.5–2.0 ppm range) should be significantly suppressed or absent.[9] The presence of any residual proton signals allows for the quantification of isotopic purity.
- Experimental Parameters (Typical):
 - Spectrometer: 400 MHz or higher
 - Solvent: Chloroform-d (CDCl₃)
 - Internal Standard: Tetramethylsilane (TMS)
 - Analysis: Integration of residual proton signals against a known standard to determine the percentage of deuteration.

¹³C NMR Spectroscopy:

• Principle: While ¹³C NMR does not directly observe deuterium, the coupling of carbon to deuterium (C-D) results in characteristic splitting patterns and a change in the chemical shift compared to the protonated analog. This provides further structural confirmation.

Mass Spectrometry (MS)

 Principle: Mass spectrometry is used to confirm the molecular weight of bromocyclopentane-d9 and to assess the distribution of deuterated isotopologues. The molecular ion peak should correspond to the calculated mass of C₅D₀Br (158.08 g/mol).



- Experimental Parameters (Typical):
 - Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)
 - Analyzer: Quadrupole or Time-of-Flight (TOF)
 - Analysis: Observation of the molecular ion peak and its fragmentation pattern. The mass shift of +9 compared to the non-deuterated bromocyclopentane (149.03 g/mol) confirms the incorporation of nine deuterium atoms.[6]

Applications in Research and Drug Development

Bromocyclopentane-d9 is a key intermediate and tool for scientists in several fields:

- Mechanistic Studies: The presence of deuterium allows for the investigation of kinetic isotope effects (KIEs) in nucleophilic substitution and elimination reactions. The difference in reaction rates between the deuterated and non-deuterated compound provides insight into reaction mechanisms and transition state structures.[9]
- Deuterated Drug Development: It serves as a deuterated building block for the synthesis of
 more complex molecules, including active pharmaceutical ingredients (APIs). The
 introduction of deuterium into a drug molecule can alter its metabolic profile, potentially
 leading to improved pharmacokinetic properties. For instance, it can be a starting material in
 the synthesis of deuterated versions of drugs like Glycopyrrolate Bromide.[5]
- Tracer Studies: In metabolic research, the deuterium atoms act as a stable isotopic label, allowing researchers to trace the fate of the cyclopentyl moiety in biological systems.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization of **bromocyclopentane-d9**, as well as its application in studying kinetic isotope effects.

Caption: Synthesis and Characterization Workflow of **Bromocyclopentane-d9**.

Caption: Experimental Workflow for Kinetic Isotope Effect (KIE) Studies.



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